5-Bromothienyldeoxyuridine

Antiviral Research Herpes Simplex Virus Nucleoside Analogs

5-Bromothienyldeoxyuridine (BTDU; 5-(5-bromothien-2-yl)-2'-deoxyuridine) is a synthetic 5-substituted pyrimidine 2'-deoxyribonucleoside analog within the broader class of antiherpetic nucleosides. It features a five-membered heteroaromatic (thienyl) substituent at the 5-position of the uracil base, with a bromine atom at the 5'-position of the thiophene ring.

Molecular Formula C13H13BrN2O5S
Molecular Weight 389.22 g/mol
Cat. No. B1214639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothienyldeoxyuridine
Synonyms5-(5-bromothien-2-yl)-2'-deoxyuridine
5-BTYDU
Molecular FormulaC13H13BrN2O5S
Molecular Weight389.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O
InChIInChI=1S/C13H13BrN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1
InChIKeyIGUZFFOBAZCVRK-VAOFZXAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothienyldeoxyuridine: A Potent and Selective 5-Substituted Nucleoside Analog for Antiviral Research


5-Bromothienyldeoxyuridine (BTDU; 5-(5-bromothien-2-yl)-2'-deoxyuridine) is a synthetic 5-substituted pyrimidine 2'-deoxyribonucleoside analog within the broader class of antiherpetic nucleosides. It features a five-membered heteroaromatic (thienyl) substituent at the 5-position of the uracil base, with a bromine atom at the 5'-position of the thiophene ring [1]. This structural motif confers potent and selective antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) through a mechanism of action that is dependent on initial phosphorylation by the viral thymidine kinase (TK) [2].

Why Substituting 5-Bromothienyldeoxyuridine with Other 5-Substituted Deoxyuridines is Not Straightforward


The 5-substituted deoxyuridine class encompasses a range of analogs with varying antiviral potencies and selectivities. Simple substitution is not possible because small structural changes—such as the nature and conjugation of the 5-substituent—profoundly alter affinity for viral thymidine kinase and, consequently, antiviral activity [1]. For example, 5-iodo-2'-deoxyuridine (IUdR) exhibits broader-spectrum but less selective activity, while 5-ethyl-2'-deoxyuridine (EtUdR) shows weaker potency [2]. Within the thienyl series, the presence and position of halogen atoms are critical determinants of binding; an unfavourable substitution pattern can abolish activity [3]. Therefore, the specific combination of a 5-thien-2-yl moiety with a 5'-bromo substituent is essential for achieving the high potency and selectivity profile characteristic of BTDU.

Quantitative Evidence for 5-Bromothienyldeoxyuridine: Differentiated Potency, Binding, and In Vivo Activity


Equipotent Antiviral Activity to the Gold-Standard BVDU Against HSV-1

In a direct head-to-head comparison, 5-Bromothienyldeoxyuridine (BTDU) was found to be equipotent to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a well-established reference compound, in inhibiting HSV-1 replication in vitro [1]. This equipotency establishes BTDU as a viable alternative with a comparable level of antiviral efficacy.

Antiviral Research Herpes Simplex Virus Nucleoside Analogs

Crystallographically Defined Binding Mode in the HSV-1 Thymidine Kinase Active Site

The X-ray crystal structure of HSV-1 thymidine kinase in complex with BTDU has been solved to 2.34 Å resolution, revealing specific binding interactions within the enzyme's active site [1]. This structural information, unavailable for many other 5-substituted analogs, provides a molecular-level understanding of how the 5-bromothienyl moiety engages the enzyme's substrate binding pocket.

Structural Biology Enzyme Inhibition Drug Design

In Vivo Efficacy in an Ocular Herpes Keratitis Model

BTDU (0.2% eye drops) caused prompt healing of HSV-1 keratitis when administered topically to rabbits [1]. This in vivo demonstration of therapeutic effect distinguishes BTDU from many other 5-substituted analogs that have only been characterized in vitro.

Ocular Virology Antiviral Therapy In Vivo Models

Structure-Activity Relationship: Critical Role of the 5-Bromo Substituent

A comparative structural analysis of bromine-substituted 5-heteroaromatic 2'-deoxyuridines revealed that the position of the bromine atom on the thienyl ring is a critical determinant of affinity for HSV-1 thymidine kinase [1]. An unfavourable substitution pattern (e.g., 3-bromo instead of 5-bromo) results in significantly reduced binding affinity, highlighting the precise structural requirements for activity.

Medicinal Chemistry Structure-Activity Relationship Thymidine Kinase

Comparative Potency Against HSV-1: BTDU vs. IUdR and EtUdR

While a direct head-to-head comparison between BTDU and IUdR or EtUdR is not available in a single study, cross-study analysis of HSV-1 plaque reduction assays reveals significant potency differences. BVDU (and thus BTDU by equipotency) exhibits an ID50 of 0.06-0.22 µM against HSV-1 strains, whereas IUdR shows an ID50 of approximately 4 µM in the same assay [1]. This represents a >20-fold potency advantage for BTDU over IUdR.

Antiviral Activity Herpes Simplex Virus Comparative Pharmacology

Research and Industrial Applications of 5-Bromothienyldeoxyuridine Based on Its Quantified Differentiation


Reference Standard for High-Throughput Antiviral Screening Assays

The established equipotency of BTDU with BVDU, combined with its well-defined crystallographic binding mode and >20-fold greater potency than IUdR, positions it as an ideal reference compound for calibrating and validating high-throughput screening assays aimed at identifying novel HSV-1 inhibitors [1].

Structural Biology Studies of Herpesviral Thymidine Kinases

The availability of a high-resolution (2.34 Å) crystal structure of BTDU bound to HSV-1 TK provides an invaluable template for comparative structural studies of other herpesviral thymidine kinases (e.g., VZV TK) and for rational structure-based drug design efforts targeting this critical enzyme [1].

Positive Control in In Vivo Ocular Herpes Models

Given its demonstrated efficacy in promoting healing of HSV-1 keratitis in a rabbit model when administered as 0.2% eye drops, BTDU serves as a validated positive control for evaluating novel topical formulations and therapeutic candidates for ocular herpes infections [1].

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